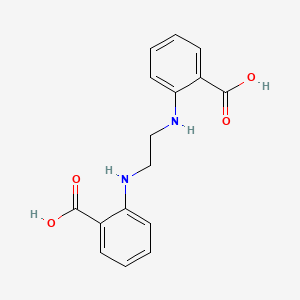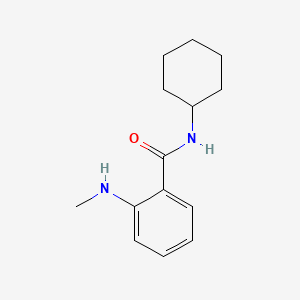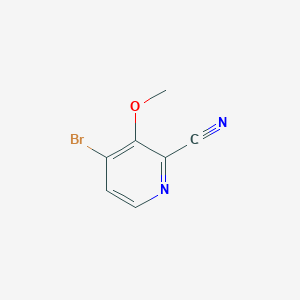
Cyclopentadienylindium (I)
Overview
Description
Cyclopentadienylindium (I), with the chemical formula C₅H₅In, is an organoindium compound containing indium in the +1 oxidation state. This compound is notable for its half-sandwich structure, where the indium atom is bonded to a cyclopentadienyl ligand.
Preparation Methods
Cyclopentadienylindium (I) can be synthesized through several methods. One common synthetic route involves the reaction of indium (I) chloride with cyclopentadienyllithium in diethyl ether. The reaction proceeds as follows:
InCl+CpLi→CpIn+LiCl
Another method involves the reaction of zero-valent indium with cyclopentadiene. This method is advantageous as it provides a straightforward approach to synthesizing cyclopentadienylindium (I) without the need for complex reagents .
Chemical Reactions Analysis
Cyclopentadienylindium (I) undergoes various chemical reactions, including:
Oxidation: Cyclopentadienylindium (I) can react with oxidizing agents to form indium (III) compounds.
Substitution: It reacts with boron trihalides (BF₃, BCl₃, BBr₃, BI₃) and trimethylborane to form adducts. For example:
CpIn+BF3→CpIn⋅BF3
Scientific Research Applications
Cyclopentadienylindium (I) has several applications in scientific research:
Thin Film Deposition: It is used as a precursor in atomic layer deposition (ALD) to create indium oxide (In₂O₃) thin films.
Catalysis: The compound serves as a catalyst in various organic reactions due to its unique electronic properties.
Material Science:
Mechanism of Action
The mechanism of action of cyclopentadienylindium (I) involves its interaction with other molecules through its cyclopentadienyl ligand and indium center. The bonding between the cyclopentadienyl ligand and the indium atom is primarily covalent, involving the indium 5s and 5p orbitals. The lone pair on the indium atom plays a significant role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Cyclopentadienylindium (I) can be compared to other cyclopentadienyl metal compounds, such as cyclopentadienylthallium (I) and cyclopentadienylgallium (I). While all these compounds share a similar half-sandwich structure, cyclopentadienylindium (I) is unique due to its specific electronic properties and reactivity. For instance, cyclopentadienylindium (I) is more readily soluble in common organic solvents compared to its thallium counterpart .
Similar Compounds
- Cyclopentadienylthallium (I)
- Cyclopentadienylgallium (I)
- Cyclopentadienylaluminum (I)
These compounds share structural similarities but differ in their chemical reactivity and applications .
Properties
InChI |
InChI=1S/C5H10.In/c1-2-4-5-3-1;/h1-5H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHGQQIAQJXRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.[In] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10In | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34822-89-4 | |
| Record name | Cyclopentadienylindium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


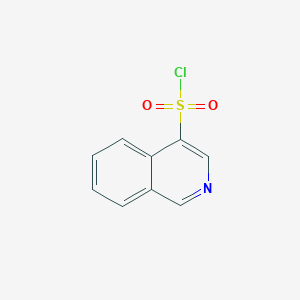
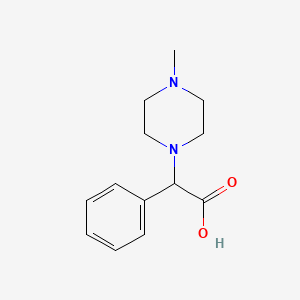
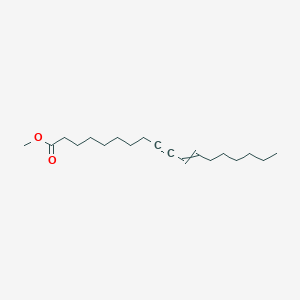
![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)
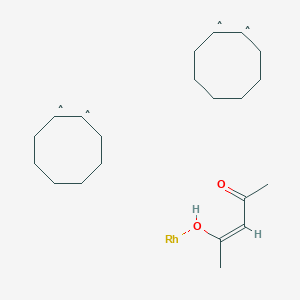


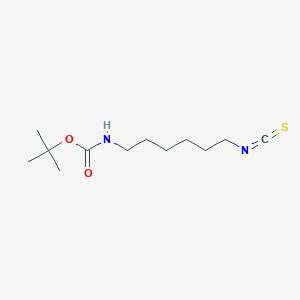

![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)
